molecular formula C10H18ClNO2 B1476879 3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1994686-46-2

3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476879
CAS No.: 1994686-46-2
M. Wt: 219.71 g/mol
InChI Key: CEANWXFBSPMQCX-UHFFFAOYSA-N
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Description

“3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one” is a compound that belongs to the family of cathinones. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds, like the one , has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H18ClNO2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 219.71 g/mol. More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Metabolic Studies and Drug Metabolism

Research into the metabolism of various compounds, including drugs, often involves studying metabolites and their effects on the human body. Compounds like "3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one" could potentially be involved in studies related to their metabolic pathways, the identification of metabolites, and their pharmacokinetics. Studies like those conducted on similar compounds, such as the metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine might provide insights into how compounds with complex structures are processed by the human body. These studies are crucial for understanding the efficacy and safety of pharmaceutical compounds (Balani et al., 1995).

Analytical and Bioanalytical Chemistry

Compounds with unique structural features are often subjects of interest in the development of analytical methods for detection and quantification in biological matrices. For instance, the development of sensitive and specific methods for the analysis of novel psychoactive substances in forensic toxicology showcases the application of chemistry in identifying and quantifying substances within complex biological systems. The analytical characterization of new psychoactive substances (NPS) to resolve complex toxicological cases highlights the importance of such research (Ameline et al., 2019).

Pharmacology and Toxicology

Research into the pharmacological effects and potential toxicological impacts of novel compounds forms a significant part of scientific research applications. Understanding the interaction of these compounds with biological systems, their receptor binding profiles, and their effects on physiological and psychological processes are key areas of study. Investigations into compounds like 3-MeO-PCP and its effects in toxicological cases provide insights into how similar compounds could be studied for their pharmacological or toxicological profiles (Kintz et al., 2018).

Safety and Hazards

There is limited information available on the specific safety and hazards of “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one”. It’s important to note that it is a synthetic designer drug that belongs to the family of cathinones, and such substances can pose significant health risks.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one”, is an important task of modern organic chemistry . As more than 7000 piperidine-related papers were published during the last five years , it’s clear that this field is actively being researched and will continue to evolve.

Properties

IUPAC Name

3-chloro-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEANWXFBSPMQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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